Ethyl 4-aminoisothiazole-3-carboxylate
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Overview
Description
Ethyl 4-aminoisothiazole-3-carboxylate is a heterocyclic compound containing a thiazole ring Thiazoles are known for their diverse biological activities and are found in various biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-aminoisothiazole-3-carboxylate can be synthesized through the reaction of ethyl bromopyruvate with thiourea in ethanol. The reaction mixture is refluxed for 24 hours, and the progress is monitored by thin-layer chromatography. The product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 4-aminoisothiazole-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, acyl, or halogen groups.
Scientific Research Applications
Ethyl 4-aminoisothiazole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for anticancer and anti-inflammatory agents.
Industry: It is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 4-aminoisothiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells .
Comparison with Similar Compounds
- Ethyl 2-aminothiazole-4-carboxylate
- Ethyl 6-methoxy-3-methylindole-2-carboxylate
- N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Comparison: Ethyl 4-aminoisothiazole-3-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Compared to ethyl 2-aminothiazole-4-carboxylate, it has an amino group at the 4-position, which can influence its reactivity and interaction with biological targets. The presence of the ethyl ester group also differentiates it from other thiazole derivatives, affecting its solubility and pharmacokinetic properties.
Biological Activity
Ethyl 4-aminoisothiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group at the 4-position of the isothiazole ring, which contributes to its biological activity. The molecular formula is C₇H₈N₂O₂S, with a molecular weight of approximately 172.21 g/mol. Its structure allows for various chemical modifications that can enhance its biological efficacy.
Antimicrobial Activity
Research has demonstrated that this compound exhibits promising antimicrobial properties, particularly against Mycobacterium tuberculosis. A study indicated that derivatives of this compound showed significant inhibitory effects on the growth of M. tuberculosis, with minimal inhibitory concentrations (MIC) reported as low as 0.70 μM, indicating strong antibacterial activity .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Pathogen | MIC (μM) | Reference |
---|---|---|---|
This compound | M. tuberculosis | 0.70 | |
Ethyl 2-aminothiazole-4-carboxylate | E. coli | 5.00 | |
Ethyl thiazole derivatives | Various Gram-positive bacteria | <10 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit cell proliferation in several cancer cell lines, including leukemia and lung carcinoma cells.
Case Study: Antitumor Activity Against RPMI-8226 Cell Line
In a notable study, ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate exhibited remarkable activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 μM . This suggests that structural modifications around the thiazole core can significantly enhance anticancer properties.
Table 2: Anticancer Activity Data
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. It may inhibit key enzymes involved in cellular processes such as tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial action may involve disrupting bacterial cell wall synthesis or function.
Structure-Activity Relationships (SAR)
Recent studies have focused on modifying the structure of this compound to enhance its pharmacological properties. The introduction of various substituents at different positions on the thiazole ring has been shown to affect both antimicrobial and anticancer activities significantly.
Key Findings in SAR Studies:
- Positioning of Substituents : The position and nature of substituents on the thiazole ring are crucial for maintaining biological activity.
- Lipophilicity : Modifications that increase lipophilicity tend to improve cellular uptake and bioavailability.
- Functional Groups : The presence of electron-donating or withdrawing groups can significantly influence the compound's reactivity and interaction with biological targets .
Properties
IUPAC Name |
ethyl 4-amino-1,2-thiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-6(9)5-4(7)3-11-8-5/h3H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWWOXKWMUXJIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NSC=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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